![molecular formula C10H20N2O B153115 N,N-diethylpiperidine-2-carboxamide CAS No. 130497-30-2](/img/structure/B153115.png)
N,N-diethylpiperidine-2-carboxamide
Overview
Description
N,N-diethylpiperidine-2-carboxamide is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its molecular formula C10H20N2O and molecular weight of 184.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylpiperidine-2-carboxamide typically involves the reaction of piperidine-2-carboxylic acid with diethylamine under specific conditions. The process can be carried out using various reagents and catalysts to optimize yield and purity. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
N,N-Diethylpiperidine-2-carboxamide has been investigated for its potential as an analgesic or anesthetic agent . Preliminary studies suggest that it may interact with various receptors in the central nervous system, similar to other piperidine derivatives. Its pharmacokinetic and pharmacodynamic profiles are under exploration to elucidate its mechanisms of action and potential drug interactions.
Chemical Research
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in chemical research.
Common Reactions:
Reaction Type | Description |
---|---|
Oxidation | Can form N-oxides using agents like hydrogen peroxide. |
Reduction | Converts carboxamide groups to amines using reducing agents like LiAlH₄. |
Substitution | Ethyl groups can be replaced with other alkyl or aryl groups in the presence of a base. |
Biological Studies
Research into the biological interactions of this compound has highlighted its potential effects on biological macromolecules. Studies indicate that it may influence cellular pathways and receptor activity, particularly in neuropharmacology .
Case Study 1: Analgesic Potential
A study evaluated the analgesic properties of this compound derivatives in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting its viability as a therapeutic agent.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that derivatives of this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in BV2 cells. This highlights its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N,N-diethylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylpiperidine-2-carboxamide
- N-ethyl-N-methylpiperidine-2-carboxamide
- N,N-diethylpiperidine-3-carboxamide
Uniqueness
N,N-diethylpiperidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications .
Biological Activity
N,N-diethylpiperidine-2-carboxamide (DEPC) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DEPC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is substituted with diethyl groups and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that DEPC exhibits multiple mechanisms of action, particularly in cancer treatment and antimicrobial activity. Its biological effects can be attributed to:
- Inhibition of Kinases : DEPC has been shown to inhibit various kinases involved in cell proliferation and survival, such as EGFR and CDK2. These kinases are critical in cancer pathways, making DEPC a potential candidate for anticancer therapies .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased levels of apoptotic markers like Caspases 3, 8, and 9, as well as changes in Bcl-2 family proteins .
- Antimicrobial Activity : DEPC demonstrates activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. It has been tested against various pathogens with promising results .
Biological Evaluation
To assess the biological activity of DEPC, various studies have been conducted focusing on its antiproliferative effects and toxicity profiles.
Antiproliferative Activity
Table 1 summarizes the antiproliferative activity of DEPC and related compounds against different cancer cell lines:
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 1.35 | EGFR/CDK2 inhibition, apoptosis induction |
N-(4-(2-Aminoethyl)piperidine-4-yl) | HepG2 | 11.3 | VEGFR-2/ERK-2/Abl inhibition |
N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | IC50 = 0.10 | Antimycobacterial activity |
*GI50 refers to the concentration required to inhibit cell growth by 50%.
Case Studies
- Cancer Cell Lines : In a study evaluating the effects of DEPC on MCF-7 breast cancer cells, it was found that the compound induced significant apoptosis and inhibited cell proliferation at low concentrations (GI50 = 1.35 µM). The study highlighted the importance of targeting multiple pathways for effective cancer therapy .
- Antimicrobial Testing : Another study assessed DEPC's efficacy against Mycobacterium tuberculosis. The compound exhibited significant activity compared to standard treatments like isoniazid, indicating its potential as an alternative treatment option .
Toxicity Profile
The toxicity of DEPC has been evaluated alongside its therapeutic efficacy. In vitro studies have shown that while DEPC is effective against cancer cells, it exhibits minimal toxicity towards normal human cells at therapeutic concentrations, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
N,N-diethylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTDDMYSMJFACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293379 | |
Record name | N,N-Diethyl-2-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130497-30-2 | |
Record name | N,N-Diethyl-2-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130497-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-2-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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